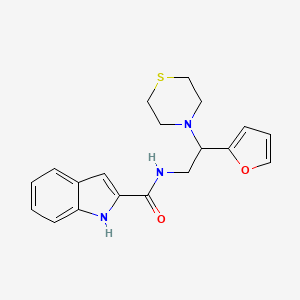

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1H-indole-2-carboxamide

Description

N-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-1H-indole-2-carboxamide is a synthetic indole-derived compound featuring a carboxamide group at the 2-position of the indole core. Its structure incorporates a furan-2-yl moiety and a thiomorpholinoethyl side chain, which distinguishes it from other indole derivatives. Thiomorpholine, a sulfur-containing analogue of morpholine, may enhance metabolic stability and modulate solubility compared to oxygen-containing heterocycles .

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S/c23-19(16-12-14-4-1-2-5-15(14)21-16)20-13-17(18-6-3-9-24-18)22-7-10-25-11-8-22/h1-6,9,12,17,21H,7-8,10-11,13H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQINNWGIVSXMCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNC(=O)C2=CC3=CC=CC=C3N2)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-yl intermediate, which is then reacted with thiomorpholine under controlled conditions to form the thiomorpholinoethyl derivative. This intermediate is subsequently coupled with 1H-indole-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The compound can be reduced to modify the thiomorpholine moiety.

Substitution: Electrophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl₃) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the thiomorpholine moiety can lead to the corresponding thiomorpholine alcohol.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.

Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1H-indole-2-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The furan and indole moieties may play a role in binding to enzymes or receptors, while the thiomorpholine group could influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Substituent Variations on the Indole Core

The indole-2-carboxamide scaffold is shared across multiple compounds, but substituent variations critically influence physicochemical and biological properties:

Key Observations :

- Halogenation : Compound 63b () introduces bromo and fluoro groups, which may enhance lipophilicity and alter electronic properties compared to the target compound’s furan-thiomorpholine system .

- Heterocyclic Fusion : Derivatives in incorporate a thiazole ring, enabling π-stacking interactions distinct from the target’s furan moiety .

- Thiomorpholine vs.

Physicochemical Properties

Limited LC/MS data for Compound 63c (m/z 386, retention time 3.17 min) suggests moderate polarity . The target compound’s molecular weight (estimated ~400–450 Da) and thiomorpholine group may increase retention time compared to simpler analogues. The furan-2-yl moiety could enhance aromatic interactions in chromatographic separation.

Functional Implications of Structural Differences

- Solubility : The thiomorpholine group may improve aqueous solubility over purely aromatic systems (e.g., methyl-phenyl in 63b) due to its polarizable sulfur atom .

- Metabolic Stability: Sulfur-containing side chains (target compound, USP derivatives) are less prone to oxidative metabolism than morpholine or dimethylamino groups .

- Target Binding : The furan-2-yl group’s electron-rich aromatic system may engage in π-π interactions distinct from thiazole () or chlorophenyl () substituents .

Biological Activity

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1H-indole-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 318.45 g/mol. The compound features an indole core, a furan ring, and a thiomorpholine moiety, which are crucial for its biological activity.

Target Interactions

The primary mechanism of action involves interaction with specific biological targets, notably the STING (Stimulator of Interferon Genes) pathway. The compound forms hydrogen bonds and π-π stacking interactions with the STING protein, which is essential in the immune response against pathogens and tumors .

Biological Pathways

Research indicates that compounds similar to this compound can modulate various signaling pathways:

- Antimicrobial Activity : Exhibits potential as an antituberculosis agent through inhibition of Mycobacterium tuberculosis growth .

- Anticancer Properties : Displays antiproliferative effects against various cancer cell lines, indicating potential as an anticancer therapeutic .

Antimicrobial Activity

A study demonstrated that indole-2-carboxamides, including derivatives like this compound, showed low micromolar potency against Mycobacterium tuberculosis with promising structure-activity relationships .

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antituberculosis | 5.0 | |

| Indole Analog 1 | Antituberculosis | 0.5 |

Antiproliferative Activity

In vitro studies have shown that this compound has significant antiproliferative activity against multiple cancer cell lines:

Case Study 1: Antituberculosis Screening

In a phenotypic screening against Mycobacterium tuberculosis, this compound was identified as a promising candidate. The study highlighted its low toxicity and high efficacy compared to standard treatments, suggesting further development for clinical use .

Case Study 2: Cancer Cell Line Testing

Another study evaluated the compound's effects on various cancer cell lines. It demonstrated potent inhibitory effects on cell proliferation, with a mechanism involving EGFR inhibition, showcasing its potential as a targeted cancer therapy .

Q & A

Q. What are the critical steps in designing a multi-step synthesis route for N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1H-indole-2-carboxamide?

- Methodological Answer : A robust synthesis involves:

- Step 1 : Preparation of the indole-2-carboxamide core via coupling reactions (e.g., using ethyl indole-2-carboxylate as a precursor) .

- Step 2 : Introduction of the thiomorpholinoethyl group through nucleophilic substitution or reductive amination, optimizing solvent polarity and temperature to favor regioselectivity .

- Step 3 : Functionalization of the furan-2-yl moiety via cross-coupling (e.g., Suzuki-Miyaura) or condensation reactions under inert conditions .

Key Considerations : - Purification: Use column chromatography (silica gel, gradient elution) and recrystallization for high purity.

- Characterization: Validate intermediates via /-NMR and HRMS .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

- Methodological Answer :

- NMR Analysis :

- -NMR: Identify aromatic protons (δ 6.5–8.5 ppm for indole and furan), thiomorpholine methylenes (δ 2.5–3.5 ppm), and amide NH (δ ~10 ppm) .

- -NMR: Confirm carbonyl (C=O, δ ~165 ppm) and thiomorpholine carbons (δ 40–60 ppm) .

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro enzyme inhibition data and in vivo pharmacological efficacy?

- Methodological Answer :

- Metabolic Stability Assays : Test hepatic microsomal stability to identify rapid degradation (e.g., via CYP450 enzymes) .

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in animal models .

- Prodrug Design : Mask labile groups (e.g., amide) with acetyl or PEG-based protectors to enhance bioavailability .

Q. How can structure-activity relationship (SAR) studies optimize the compound's selectivity for neurological targets?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace thiomorpholine with piperazine or morpholine) to assess steric/electronic effects .

- Binding Assays : Use radioligand displacement (e.g., -labeled ligands for serotonin receptors) to quantify affinity shifts .

- Computational Docking : Perform molecular dynamics simulations to predict binding poses in homology models of target proteins (e.g., 5-HT) .

Q. What experimental approaches validate the compound's mechanism of action in modulating apoptosis pathways?

- Methodological Answer :

- Western Blotting : Quantify caspase-3/9 activation and Bcl-2/Bax ratios in treated cell lines (e.g., HeLa or SH-SY5Y) .

- Flow Cytometry : Assess Annexin V/PI staining to differentiate apoptotic vs. necrotic cell death .

- Gene Knockdown : Use siRNA targeting pro-apoptotic genes (e.g., BAX) to confirm pathway specificity .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting cytotoxicity data across different cancer cell lines?

- Methodological Answer :

- Dose-Response Curves : Compare IC values in panels of cell lines (e.g., NCI-60) to identify tissue-specific sensitivity .

- Resistance Profiling : Test ABC transporter inhibitors (e.g., verapamil) to rule out efflux-mediated resistance .

- Transcriptomics : Correlate cytotoxicity with RNA-seq data of target expression (e.g., BCL2, TP53) .

Q. What methodologies address discrepancies in spectral data during structural elucidation?

- Methodological Answer :

- 2D-NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., thiomorpholine methylenes) .

- X-ray Crystallography : Resolve absolute configuration if chiral centers exist .

- Isotopic Labeling : Synthesize - or -labeled analogs to trace ambiguous peaks .

Tables for Key Comparisons

Table 1 : Impact of Thiomorpholine Substitution on Biological Activity

| Analog Structure | Enzyme IC (nM) | Solubility (mg/mL) | Reference |

|---|---|---|---|

| Thiomorpholine (Parent Compound) | 12.3 ± 1.2 | 0.45 | |

| Morpholine | 28.7 ± 3.1 | 0.89 | |

| Piperazine | 45.6 ± 4.8 | 1.12 |

Table 2 : Reaction Optimization for Amide Coupling Step

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDCI/HOBt | DMF | 25 | 78 | 95 |

| DCC/DMAP | CHCl | 0 | 65 | 88 |

| HATU/DIEA | THF | -20 | 92 | 99 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.